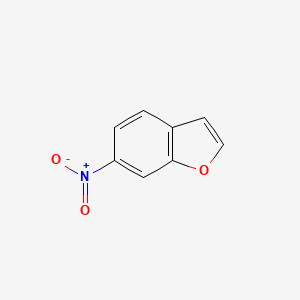

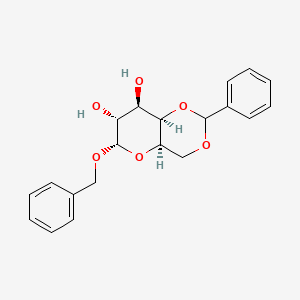

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside

Vue d'ensemble

Description

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a compound that is widely used in the field of biomedicine . It has attracted significant attention due to its potential for alleviating a range of afflictions, from malignancies to metabolic disorders and neuronal anomalies .

Synthesis Analysis

The synthesis of this compound involves regioselective uniform protection/deprotection strategies . For instance, 1,2:3,4-di-O-benzylidene-D-galactopyranose can be synthesized from D-galactose using benzaldehyde and ZnCl2 .

Molecular Structure Analysis

The molecular formula of this compound is C20H22O6 . The compound has a complex structure with multiple hydroxyl groups, which makes it a challenge in carbohydrate chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require a specialized knowledge of various protecting groups, reaction conditions for their installation and removal, and application strategies to different sugar series .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.4 g/mol . It has a complex structure with multiple hydroxyl groups .

Applications De Recherche Scientifique

Synthesis and Derivatives

Benzyl 4,6-O-benzylidene-α-D-galactopyranoside has been utilized in various synthetic pathways in carbohydrate chemistry. Its use as an intermediate for the synthesis of other chemical compounds is noteworthy. For instance, it has been efficiently used in the synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside, which in turn is key to preparing 2,3- and 2,6-dideoxy galactopyranosides (Ding et al., 2012). Additionally, it has been involved in reactions leading to acyl migration, exemplified by the conversion of benzyl 3-O-benzoyl-4,6-O-benzylidene-β-d-galactopyranoside into the 2-benzoate (Chittenden & Buchanan, 1969).

Reactivity and Stability Studies

Research has also focused on understanding the reactivity and stability of benzylidene derivatives of galactopyranoside. Studies on ring-cleavage of derivatives like 3-O-benzyl- and 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranosides have provided insights into the chemical behavior of these compounds under various conditions (Lipták, Jodál, & Nánási, 1975).

Carbohydrate Chemistry and Glycosylation

Significant research in carbohydrate chemistry involves the use of benzyl 4,6-O-benzylidene-α-D-galactopyranoside in the synthesis of complex carbohydrate structures. This includes its application in the synthesis of various galactose derivatives and its role in glycosylation processes. For example, it has been used in the synthesis of 2-O-benzyl-D-galactose and its derivatives (Schneider, Yuan, & Flowers, 1974). Additionally, its application in the regioselective opening of benzylidene acetals highlights its utility in more refined carbohydrate synthesis techniques (Dara et al., 2014).

Mécanisme D'action

Target of Action

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a compound that has been utilized in the realm of biomedicine . .

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, play a significant role in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

It is known that benzylidene acetals are important intermediates in the preparation of various sugars .

Result of Action

This compound has been noted for its potential in assuaging an array of afflictions, ranging from malignancies to metabolic maladies and neuronal anomalies . .

Analyse Biochimique

Biochemical Properties

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . It has been found to have broad application in synthetic carbohydrate chemistry . The bulky phenyl substituent in the molecule adopts predominantly the thermodynamically more stable equatorial orientation .

Temporal Effects in Laboratory Settings

It’s known that the compound has a melting point of 164-165 °C (lit.) and should be stored at 2-8°C .

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-AKDAEUIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-](/img/structure/B3272949.png)

![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3272988.png)

![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)